

# An In-depth Technical Guide to Iron(II) Tetrafluoroborate Compounds

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## Compound of Interest

Compound Name: *Iron(II) tetrafluoroborate hexahydrate*

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## Abstract

Iron(II) tetrafluoroborate, with the chemical formula  $\text{Fe}(\text{BF}_4)_2$ , is an inorganic compound of significant interest in modern chemistry. It primarily exists in its anhydrous form and as a more commonly used hexahydrate, --INVALID-LINK--. The tetrafluoroborate anion ( $\text{BF}_4^-$ ) is weakly coordinating, which renders the iron(II) center labile and makes the compound an exceptionally versatile precursor for the synthesis of a wide array of coordination complexes, catalysts, and advanced materials. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and key applications of iron(II) tetrafluoroborate compounds, with a focus on experimental data and protocols relevant to a technical audience.

## Discovery and History

The precise first synthesis of iron(II) tetrafluoroborate is not well-documented in seminal publications, likely because its preparation follows straightforward acid-base or metathesis reactions known since the development of inorganic synthesis. The history of the compound is intrinsically linked to the chemistry of its constituent ions: iron(II) and the tetrafluoroborate anion.

The tetrafluoroborate anion itself gained prominence in the early 20th century. An early key methodology for preparing aromatic fluoro-compounds using fluoroboric acid was developed by

Schiemann in 1927.<sup>[1]</sup> The synthesis of various metal fluoroborates typically involves the reaction of a metal oxide, hydroxide, or carbonate with fluoroboric acid ( $\text{HBF}_4$ ), a method that became standard practice in inorganic laboratories.<sup>[2][3]</sup> By the mid-20th century, ferrous fluoroborate was a known chemical species, as evidenced by its mention in a 1957 report on boron isotope separation, where a precipitate of ferrous fluoroborate was analyzed.<sup>[4]</sup>

In modern chemistry, the popularization of the tetrafluoroborate anion as a weakly coordinating anion has driven the use of its salts, including iron(II) tetrafluoroborate, as convenient starting materials in coordination chemistry and catalysis.<sup>[5]</sup>

## Physicochemical Properties and Characterization

Iron(II) tetrafluoroborate is most commonly handled as its hexahydrate,  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ . In this form, the iron(II) ion is complexed by six water molecules, forming the octahedral hexaaquairon(II) cation,  $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ .<sup>[6]</sup> The compound typically appears as light green crystals, soluble in water and other polar solvents.<sup>[7][8]</sup> The anhydrous form,  $\text{Fe}(\text{BF}_4)_2$ , is also known.<sup>[8]</sup>

## Quantitative Data Summary

The key physicochemical properties of anhydrous and hexahydrated iron(II) tetrafluoroborate are summarized below.

| Property          | Iron(II)<br>Tetrafluoroborate<br>(Anhydrous) | Iron(II)<br>Tetrafluoroborate<br>Hexahydrate         | Reference(s)                            |
|-------------------|--|--|---|
| CAS Number        | 15283-51-9                                   | 13877-16-2   | <a href="#">[8]</a> <a href="#">[9]</a> |
| Molecular Formula | $\text{Fe}(\text{BF}_4)_2$                   | $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ | <a href="#">[8]</a> <a href="#">[9]</a> |
| Molecular Weight  | 229.46 g/mol                                 | 337.55 g/mol   | <a href="#">[8]</a> <a href="#">[9]</a> |
| Appearance        | -  | Light green crystalline solid                        | <a href="#">[7]</a>                     |
| Solubility        | -  | Soluble in water                                     | <a href="#">[7]</a>                     |

## Spectroscopic and Thermal Data

Spectroscopic and thermal analysis are critical for the characterization of iron(II) compounds, revealing information about structure, bonding, and electronic states.

| Analysis Technique                      | Parameter                                   | Value(s)   | Compound Form / Conditions  | Reference(s) |
|---|---|--|---|--------------|
| Infrared (IR) Spectroscopy              | $\nu$ (B-F) stretch                         | $\sim 1061 \text{ cm}^{-1}$<br>(strong, broad)                               | Hexahydrate (in derived MOF)  | [10]         |
| Mössbauer Spectroscopy                  | Isomer Shift ( $\delta$ )                   | $0.95 \text{ mm s}^{-1}$ (vs. $\alpha$ -Fe)                                  | High-Spin Fe(II) complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K | [11]         |
| Quadrupole Splitting ( $\Delta E_Q$ )   | $1.88 \text{ mm s}^{-1}$                    | High-Spin Fe(II)<br>complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K |   | [11]         |
| Isomer Shift ( $\delta$ )               | $0.24 \text{ mm s}^{-1}$ (vs. $\alpha$ -Fe) | Low-Spin Fe(II)<br>complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K  |   | [11]         |
| Quadrupole Splitting ( $\Delta E_Q$ )   | $1.58 \text{ mm s}^{-1}$                    | Low-Spin Fe(II)<br>complex derived from $\text{Fe}(\text{BF}_4)_2$ at 4.2 K  |   | [11]         |
| Differential Scanning Calorimetry (DSC) | Phase Transition Temp. ( $T_{c1}$ )         | 255 K  | --INVALID-LINK--<br>2   | [6][12]      |
| Phase Transition Temp. ( $T_{c2}$ )     | 189 K                                       | --INVALID-LINK--<br>2  |   | [6][12]      |
| Thermal Decomposition                   | Onset                                       | Dehydration begins above room temperature, followed by decomposition of      | Hexahydrate   | [12]         |

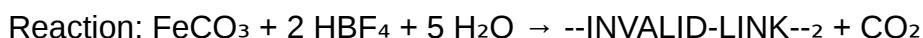
the anhydrous salt at higher temperatures. Specific TGA data for the title compound is not readily available, but related -- INVALID-LINK--2 shows dehydration starting above 324 K.

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## Experimental Protocols

### Generalized Synthesis of Iron(II) Tetrafluoroborate Hexahydrate

While specific, citable protocols for the direct synthesis of  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$  are not prevalent in primary literature, a generalized method can be derived from standard inorganic procedures. This protocol is illustrative and should be performed with appropriate safety precautions, particularly the handling of fluoroboric acid.

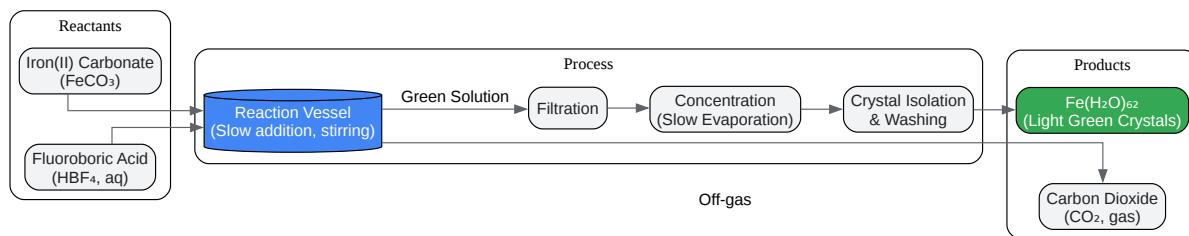


#### Materials:

- Iron(II) carbonate ( $\text{FeCO}_3$ ) or Iron(II) hydroxide ( $\text{Fe}(\text{OH})_2$ )
- 48-50% aqueous solution of Fluoroboric acid ( $\text{HBF}_4$ )
- Deionized water
- Ethanol or diethyl ether for washing

#### Procedure:

- In a fume hood, a stoichiometric amount of iron(II) carbonate is added portion-wise to a chilled aqueous solution of fluoroboric acid with constant stirring. The addition should be slow to control the effervescence of  $\text{CO}_2$ .
- Once the addition is complete and gas evolution has ceased, the solution is gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion and to dissolve any remaining solids.
- The resulting pale green solution is filtered to remove any unreacted starting material or impurities.
- The filtrate is concentrated by slow evaporation at room temperature or under reduced pressure.
- Pale green crystals of --INVALID-LINK-- will precipitate from the solution.
- The crystals are isolated by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual acid, and dried in a desiccator.



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Generalized workflow for the synthesis of **Iron(II) Tetrafluoroborate Hexahydrate**.

## Cited Protocol: Synthesis of a $[\text{Fe}_2\text{L}_3]^{4+}$ Helicate Cylinder

This protocol demonstrates the use of **iron(II) tetrafluoroborate hexahydrate** as a metal source for the self-assembly of a metallosupramolecular cylinder.[13]

### Materials:

- Bis(bidentate) 2-pyridyl-1,2,3-triazole ligand (3 eq.)
- **Iron(II) tetrafluoroborate hexahydrate** (2 eq.)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )

### Procedure:

- An acetonitrile solution (3 mL) of **iron(II) tetrafluoroborate hexahydrate** (0.048 g, 0.14 mmol) was added to an acetonitrile solution (3 mL) of the ligand (0.21 mmol).
- The resulting orange solution was stirred at room temperature for 1 hour.
- The solution was filtered through cotton wool.
- Vapor diffusion of diethyl ether into the filtrate was performed.
- The resulting orange/red X-ray quality crystals of the --INVALID-LINK--<sub>4</sub> cylinder were isolated by filtration, washed with  $\text{Et}_2\text{O}$ , and vacuum dried.[13]

## Cited Protocol: Synthesis of an Iron(II) Spin-Crossover Cage

This protocol details the synthesis of a large, tetranuclear iron(II) cage that exhibits spin-crossover properties, using iron(II) tetrafluoroborate as the iron source.[5]

### Materials:

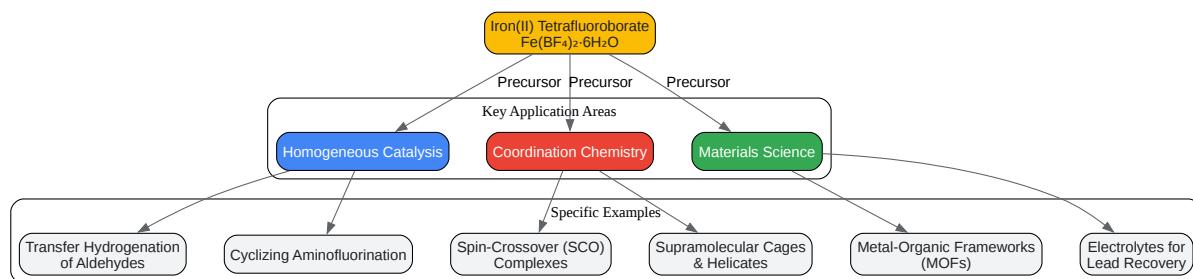
- Rigid tritopic imidazole-imine ligand (L)
- Iron(II) tetrafluoroborate
- Acetonitrile (CH<sub>3</sub>CN)
- Diethyl ether (Et<sub>2</sub>O)

Procedure:

- The ligand L is reacted with iron(II) tetrafluoroborate in acetonitrile.
- Slow diffusion of diethyl ether into the reaction mixture is carried out.
- Prismatic crystals of [Fe<sub>4</sub>L<sub>4</sub>][BF<sub>4</sub>]<sub>8</sub>·16MeCN, suitable for X-ray diffraction, are produced.[5]

## Key Reactions and Applications

The utility of iron(II) tetrafluoroborate stems from the combination of an earth-abundant, redox-active metal center and a weakly coordinating anion.



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Logical relationships of Iron(II) Tetrafluoroborate and its primary applications.

## Homogeneous Catalysis

$\text{Fe}(\text{BF}_4)_2$  is a widely used precursor for iron-based catalysts. Iron's low cost and low toxicity make it an attractive alternative to precious metal catalysts.

- Transfer Hydrogenation: Complexes derived from iron(II) tetrafluoroborate are effective catalysts for the transfer hydrogenation of aldehydes and ketones to their corresponding alcohols.[\[8\]](#)
- Cyclizations: It has been used to catalyze reactions such as the cyclizing aminofluorination of allyl carbamates to provide 4-fluoromethyloxazolidines.[\[2\]](#)

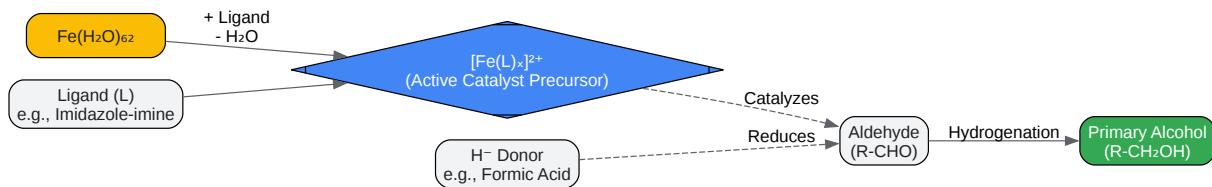
## Coordination and Supramolecular Chemistry

The labile nature of the aqua ligands in  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$  allows for easy substitution by other ligands, making it an ideal starting material for coordination complexes.

- Spin-Crossover (SCO) Complexes: A significant area of research involves the synthesis of  $\text{Fe}(\text{II})$  complexes that exhibit spin-crossover behavior, where the spin state of the iron center can be switched by external stimuli like temperature or light.[\[7\]](#)[\[11\]](#) Many of these complexes are synthesized from  $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ .[\[3\]](#)
- Supramolecular Assemblies: It serves as a key building block in the self-assembly of complex architectures like metallo-supramolecular cages and helicates.[\[5\]](#)[\[13\]](#)

## Materials Science and Electrochemistry

- Metal-Organic Frameworks (MOFs): Iron(II) tetrafluoroborate is used as a metal node source for the synthesis of robust iron-based MOFs.[\[10\]](#)
- Electrochemistry: An electrochemical cycle involving ferrous/ferric tetrafluoroborate is utilized in an industrial process for the recovery of lead from ores, replacing traditional smelting methods.[\[14\]](#) In this process, a ferric fluoroborate solution leaches lead from galena ( $\text{PbS}$ ), which is then recovered via electrowinning while regenerating the ferric solution at the anode.[\[14\]](#)



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Simplified pathway of  $\text{Fe}(\text{BF}_4)_2$  as a precursor in catalytic transfer hydrogenation.

## Safety and Handling

**Iron(II) tetrafluoroborate hexahydrate** is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.<sup>[9]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place in a tightly sealed container.

## Conclusion

Iron(II) tetrafluoroborate, particularly in its hexahydrate form, is a foundational reagent in modern inorganic and materials chemistry. While its historical origins are not distinctly marked, its contemporary importance is undeniable. Its role as a versatile precursor for catalysts and complex materials continues to expand, driven by the desirable properties of the iron(II) center and the non-interfering nature of the tetrafluoroborate anion. The detailed experimental data and protocols provided herein offer a valuable resource for researchers aiming to exploit the rich chemistry of this compound in catalyst design, drug development, and materials innovation.

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